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Compound of Interest

Compound Name: Phosphazenebase P2-F

CAS No.: 137334-99-7

Cat. No.: B140823 Get Quote

Reagent Class: Non-Metallic, "Naked" Fluoride Source / Superbase Catalyst Chemical Name:

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium fluoride

PART 1: EXECUTIVE SUMMARY
Phosphazenium fluoride P2-F is a highly specialized organophosphorus salt utilized primarily

as a source of anhydrous, "naked" fluoride ions in organic synthesis. Unlike traditional fluoride

sources (e.g., CsF, KF) which suffer from poor solubility in organic solvents, or

Tetrabutylammonium Fluoride (TBAF) which is hygroscopic and prone to Hofmann elimination,

P2-F offers a unique combination of high lipophilicity, extreme nucleophilicity, and thermal

stability.

Its core utility lies in reactions requiring the cleavage of strong bonds (Si–O, Si–C) or the

introduction of fluorine into sensitive scaffolds where harsh conditions or hydrated fluoride

sources would cause decomposition.
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Property Data

CAS Number 137334-99-7

Formula C₁₂H₃₆FN₇P₂

MW 355.4 g/mol

Appearance
White to off-white crystalline solid (extremely

hygroscopic)

Solubility Soluble in THF, MeCN, CH₂Cl₂, and Toluene.

Basicity (pKBH+)
~33.5 (in MeCN) - Note: Refers to the conjugate

base P2-tBu

Stability
Stable up to ~150°C; resistant to Hofmann

elimination.

PART 2: MECHANISTIC PRINCIPLES
The "Naked" Fluoride Effect
The reactivity of P2-F stems from the structural nature of the phosphazenium cation. The

positive charge is delocalized across the P=N–P backbone and shielded by the bulky

dimethylamino groups.

Charge Delocalization: The resonance-stabilized cation [(Me₂N)₃P=N–P(NMe₂)₃]⁺ reduces

the charge density at any single point.

Steric Bulk: The six dimethylamino groups create a lipophilic shell that prevents the formation

of tight ion pairs with the fluoride anion.

Result: The fluoride anion exists in a "naked" state—unsolvated and separated from its

counterion.[1] This maximizes its HOMO energy, making it an exceptionally potent

nucleophile and Brønsted base.

Structural Visualization
The following diagram illustrates the cation-anion relationship and the steric shielding that

generates the "naked" fluoride.
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Phosphazenium Cation (P2+)
P(V)

= N =

6x (NMe2) Groups
(Steric Shielding)

P(V)

F⁻ (Naked)

No Tight Ion Pairing
(Steric Repulsion)

Fig 1. Structural basis of P2-F reactivity: Steric bulk prevents tight ion pairing.

Click to download full resolution via product page

PART 3: APPLICATIONS IN SYNTHESIS[2]
Desilylation & Deprotection
P2-F is superior to TBAF for deprotecting silyl ethers (TBS, TIPS, TBDPS) in complex

molecules.

Why P2-F? TBAF contains water (trihydrate) which can hydrolyze sensitive esters or

lactones. P2-F can be prepared anhydrously.
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Mechanism: The naked fluoride attacks the silicon atom, forming a pentacoordinate silicate

intermediate, releasing the alcohol.

Nucleophilic Fluorination (Halex Reaction)
P2-F facilitates the conversion of alkyl sulfonates (triflates, mesylates) or aryl chlorides to

fluorides.

Advantage: The high solubility in non-polar solvents (like toluene) allows the reaction to

proceed under conditions where the fluoride is not solvated by the solvent, drastically

increasing the rate (

vs KF/18-crown-6).

Superbase Catalysis
While primarily a fluoride source, the F⁻ in P2-F acts as a strong base for deprotonating weak

acids (e.g., terminal alkynes, malonates) to generate carbanions for C–C bond formation.

PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Nucleophilic Fluorination of Secondary Alkyl
Triflates
Objective: Convert a secondary alkyl triflate to an alkyl fluoride with inversion of configuration.

Reagents:

Substrate: Alkyl Triflate (1.0 equiv)

Reagent: P2-F (1.2 – 1.5 equiv)

Solvent: Anhydrous THF or Toluene (0.1 M)

Workflow:

Preparation (Glovebox): Weigh P2-F in a glovebox under N₂/Ar atmosphere. It is extremely

hygroscopic; exposure to air will deactivate the fluoride via hydration (
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).

Dissolution: Dissolve P2-F in anhydrous solvent. The solution should be clear.

Addition: Add the substrate solution dropwise to the P2-F solution at 0°C (to minimize

elimination side products).

Reaction: Stir at room temperature for 2–4 hours. Monitor by ¹⁹F NMR (disappearance of

triflate signal ~ -78 ppm, appearance of alkyl fluoride ~ -150 to -220 ppm).

Workup: Quench with saturated aqueous NaHCO₃. Extract with Et₂O. Dry over MgSO₄.

Purification: Flash chromatography on silica gel.

Protocol B: Catalytic Cycle for Silyl Enol Ether Cleavage
The following diagram outlines the workflow for utilizing P2-F in a catalytic desilylation-

alkylation sequence.

Silyl Enol Ether
(Substrate)

Enolate Anion
+ P2-SiR3

Desilylation
(F- attack on Si)

P2-F Catalyst Alpha-Substituted
Ketone

C-C Bond Formation

Electrophile (E+)

Fluoride Source
(Regeneration)

Fig 2. P2-F mediated activation of silyl enol ethers.
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PART 5: HANDLING & SAFETY INTEGRITY
Critical Safety Data
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Corrosivity: P2-F is corrosive to glass over time due to trace HF formation if moisture is

present. Use PTFE (Teflon) or polypropylene vessels for long-term storage.

Hygroscopicity: The reagent will deliquesce within seconds in ambient air.

Toxicity: Liberates HF upon contact with strong acids. Treat all P2-F solutions as potential HF

sources.

Storage Recommendations
Atmosphere: Store strictly under Argon or Nitrogen.

Temperature: 2–8°C is recommended to prevent slow thermal degradation over months.

Container: Tightly sealed PTFE containers inside a secondary desiccator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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